molecular formula C10H12N2O3 B14227179 Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate

Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate

Cat. No.: B14227179
M. Wt: 208.21 g/mol
InChI Key: QMVMMRMTEPICFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features a unique structure that combines elements of pyridine and oxazine rings, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate typically involves the condensation of 2-protected-amino-3-hydroxypyridine with ethyl 2,3-dibromopropionate. This reaction can yield two isomeric pyrido-oxazines depending on the reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or oxazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions include various substituted pyrido-oxazines, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which can confer distinct biological properties and make it a valuable scaffold for drug development.

Biological Activity

Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 499787-32-5

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications. Studies have indicated its potential as an anti-thrombotic agent and its ability to interact with various biological targets.

1. Pharmacological Effects

Research indicates that derivatives of pyrido[3,2-B][1,4]oxazine compounds possess significant pharmacological properties:

  • Anti-thrombotic Activity : A study highlighted the synthesis of related compounds that act as dual antagonists for thromboxane A2 (TXA2) receptors while activating prostacyclin (PGI2) receptors, suggesting potential applications in cardiovascular therapies .
  • Antimicrobial Properties : Some derivatives have shown promise against drug-resistant bacterial strains by inhibiting efflux pumps critical for antibiotic resistance .

2. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

SubstituentEffect on Activity
Methyl GroupEnhances anti-thrombotic properties
Hydroxyl GroupIncreases antimicrobial efficacy
Alkyl ChainsModulate lipophilicity and bioavailability

Case Study 1: Anti-thrombotic Properties

A series of pyrido[3,2-B][1,4]oxazine derivatives were synthesized and evaluated for their ability to inhibit TXA2 receptors. One compound demonstrated significant anti-thrombotic effects without causing hypotension, indicating a favorable safety profile for cardiovascular applications .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the activity of this compound against various bacterial strains. The compound exhibited inhibitory effects on drug-resistant E. coli, highlighting its potential as an efflux pump inhibitor .

Properties

IUPAC Name

ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-14-10(13)8-6-12-9-7(15-8)4-3-5-11-9/h3-5,8H,2,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVMMRMTEPICFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.